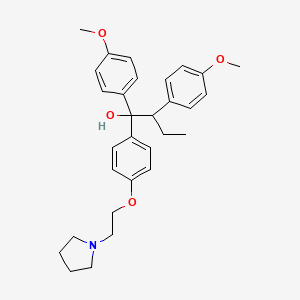
1,2-Bis(p-methoxyphenyl)-1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol is a synthetic organic compound characterized by its complex structure, which includes methoxyphenyl and pyrrolidinylethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the butanol backbone: This can be achieved through a Grignard reaction, where a suitable Grignard reagent reacts with a ketone or aldehyde to form the desired alcohol.
Introduction of the methoxyphenyl groups: This step often involves electrophilic aromatic substitution reactions, where methoxybenzene derivatives are introduced to the butanol backbone.
Attachment of the pyrrolidinylethoxy group: This can be done through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with an appropriate leaving group on the butanol backbone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as reducing the ketone to an alcohol using sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinylethoxy group can enhance the compound’s binding affinity to certain biological targets, while the methoxyphenyl groups can influence its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
1,2-bis(4-methoxyphenyl)-1-[4-(2-piperidin-1-ylethoxy)phenyl]butan-1-ol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1,2-bis(4-methoxyphenyl)-1-[4-(2-morpholin-1-ylethoxy)phenyl]butan-1-ol: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol is unique due to the presence of the pyrrolidinylethoxy group, which can impart specific biological and chemical properties. This uniqueness can make it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
35263-94-6 |
|---|---|
分子式 |
C30H37NO4 |
分子量 |
475.6 g/mol |
IUPAC名 |
1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol |
InChI |
InChI=1S/C30H37NO4/c1-4-29(23-7-13-26(33-2)14-8-23)30(32,24-9-15-27(34-3)16-10-24)25-11-17-28(18-12-25)35-22-21-31-19-5-6-20-31/h7-18,29,32H,4-6,19-22H2,1-3H3 |
InChIキー |
UGTYAVKTMGGFFJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OCCN4CCCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


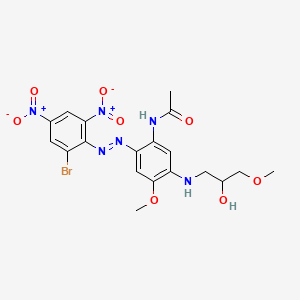
![[1-[(Z)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B13737841.png)
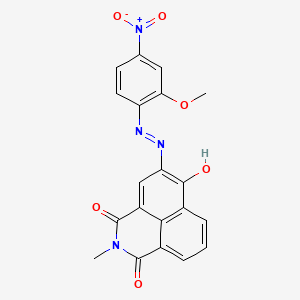
![4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13737854.png)


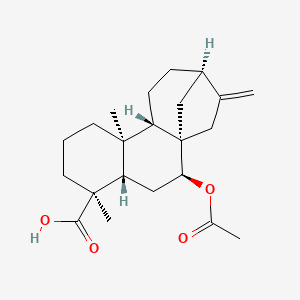
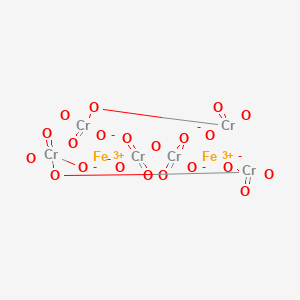
![2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13737875.png)
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate](/img/structure/B13737882.png)

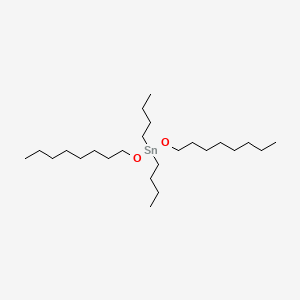
![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)

